rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis
CAS No.: 2751983-56-7
Cat. No.: VC11525234
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751983-56-7 |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | KVJVGSUDWMVQKW-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N |
Introduction
Chemical Identity and Structural Features
rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis belongs to the pyrrolidine dicarboxylate family, characterized by a five-membered nitrogen-containing ring substituted with ester and nitrile groups. Its IUPAC name—1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate—reflects its stereochemistry (2R,5S configuration) and functionalization.
Molecular Architecture
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Core structure: A pyrrolidine ring with cis-configuration at the 2 and 5 positions.
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Substituents:
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A tert-butyl carbamate group at position 1.
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A methyl ester at position 2.
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A cyano group (-C≡N) at position 5.
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Stereochemistry: The cis arrangement of substituents imposes conformational constraints, influencing reactivity and intermolecular interactions.
Table 1: Key Identifiers and Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 2751983-56-7 |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate |
| SMILES (Isomeric) | CC(C)(C)OC(=O)N1C@HC#N |
| Purity | 95% |
| PubChem CID | 11299781 |
Synthesis and Preparation
The synthesis of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis involves multi-step organic transformations, leveraging stereoselective strategies to achieve the desired cis configuration.
Key Synthetic Routes
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Ring Formation: Pyrrolidine cores are typically constructed via cyclization reactions. For example, intramolecular cyclization of γ-amino nitriles or azide-alkyne cycloadditions could yield the pyrrolidine scaffold.
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Functionalization:
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tert-Butyl carbamate installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Methyl ester formation: Esterification with methanol in the presence of acyl chlorides or carbodiimide coupling agents.
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Cyanidation: Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions.
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Stereochemical Control
The cis (2R,5S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation of pyrroline precursors using transition-metal catalysts (e.g., Rh or Ir complexes) can enforce the desired stereochemistry.
Table 2: Comparative Analysis of Pyrrolidine Derivatives
| Compound | CAS No. | Key Features | Applications |
|---|---|---|---|
| rac-1-tert-butyl 2-methyl (2R,5S)... | 2751983-56-7 | Cis-configuration, nitrile group | Drug intermediate, proteomics |
| 1-(tert-butyl) 2-ethyl (2S,5R)... | 2306248-46-2 | Piperidine core, amine group | Anticoagulant synthesis |
| tert-butyl N-((1R,2S,5S)... | WO2019158550A1 | Cyclohexyl backbone | Edoxaban precursor |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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NMR:
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¹H NMR: Signals for tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.7 ppm), and pyrrolidine protons (δ ~3.0–4.0 ppm).
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¹³C NMR: Peaks for carbonyl carbons (δ ~165–175 ppm) and nitrile carbon (δ ~115–120 ppm).
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IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹).
Challenges and Future Directions
Synthetic Optimization
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Racemic resolution: Developing enantioselective methods to isolate individual (2R,5S) and (2S,5R) enantiomers.
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Scale-up: Addressing challenges in maintaining stereochemical integrity during industrial-scale production.
Biological Evaluation
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Target identification: Screening against panels of proteases and kinases to elucidate mechanism of action.
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ADMET profiling: Assessing pharmacokinetic properties and toxicity thresholds.
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